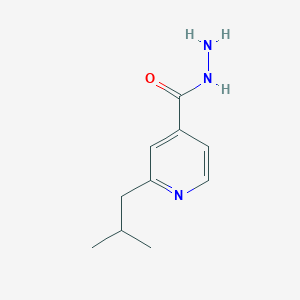

2-Isobutylisonicotinic acid hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

58480-99-2 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-(2-methylpropyl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C10H15N3O/c1-7(2)5-9-6-8(3-4-12-9)10(14)13-11/h3-4,6-7H,5,11H2,1-2H3,(H,13,14) |

InChI Key |

VSRQFTDAABHPFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=CC(=C1)C(=O)NN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Isonicotinic Acid Hydrazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 2-isobutylisonicotinic acid hydrazide. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMQC) NMR experiments, a complete picture of the molecule's connectivity and chemical environment can be assembled.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group and the pyridine (B92270) ring, as well as the hydrazide moiety.

The isobutyl group would exhibit a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) attached to the pyridine ring. The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the substitution pattern. The NH and NH₂ protons of the hydrazide group typically appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O), confirming their identity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the carbons of the pyridine ring and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon is particularly characteristic and appears significantly downfield.

| Predicted ¹H NMR Chemical Shifts for this compound |

| Proton |

| Pyridine-H3 |

| Pyridine-H5 |

| Pyridine-H6 |

| -NH- (hydrazide) |

| -NH₂ (hydrazide) |

| -CH₂- (isobutyl) |

| -CH- (isobutyl) |

| -CH₃ (isobutyl) |

| Note: Predicted values are based on data for structurally similar compounds. |

| Predicted ¹³C NMR Chemical Shifts for this compound |

| Carbon |

| C=O (carbonyl) |

| C2 (pyridine) |

| C6 (pyridine) |

| C4 (pyridine) |

| C3, C5 (pyridine) |

| -CH₂- (isobutyl) |

| -CH- (isobutyl) |

| -CH₃ (isobutyl) |

| Note: Predicted values are based on data for structurally similar compounds. |

Correlation SpectroscopY (COSY) is a 2D NMR technique that reveals proton-proton couplings within a molecule. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the coupled protons. For instance, the methylene protons of the isobutyl group would show a correlation with the methine proton, which in turn would show a correlation with the methyl protons. This allows for the unambiguous assignment of the protons within the isobutyl side chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectroscopy is a 2D NMR technique that correlates proton signals with the signals of directly attached carbon atoms. This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum. For every C-H bond in this compound, a cross-peak will appear in the HSQC/HMQC spectrum, linking the chemical shift of the proton to that of the carbon it is bonded to. This technique provides definitive evidence for the carbon framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H stretching: The hydrazide group will show characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two bands in this region, while the secondary amine (-NH-) will show one.

C-H stretching: The aromatic C-H stretching of the pyridine ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the isobutyl group will be observed in the 2850-2960 cm⁻¹ region.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide will be prominent, typically in the range of 1650-1680 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bonds in the hydrazide group will be visible around 1600-1650 cm⁻¹.

C-H bending: The bending vibrations for the isobutyl group's CH₂, and CH₃ groups will be observed in the 1350-1470 cm⁻¹ range.

| Characteristic FT-IR Absorption Bands for this compound |

| Functional Group |

| N-H stretch (hydrazide) |

| Aromatic C-H stretch |

| Aliphatic C-H stretch |

| C=O stretch (amide I) |

| N-H bend (amide II) |

| C=N, C=C stretch (pyridine) |

| Aliphatic C-H bend |

| Note: Values are typical ranges and can be influenced by the molecular environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for isonicotinic acid hydrazide derivatives involve the cleavage of the N-N bond, the loss of the hydrazide group, and fragmentation of the alkyl side chain. For this compound, characteristic fragments would be expected from the loss of the isobutyl group, as well as fragments corresponding to the isonicotinoyl cation and the pyridine ring itself. Analysis of these fragments helps to confirm the structure of the molecule.

| Predicted Mass Spectrometry Fragments for this compound |

| Fragment |

| [M]⁺ |

| [M - 15]⁺ |

| [M - 43]⁺ |

| [M - 57]⁺ |

| [M - NHNH₂]⁺ |

| Pyridine ring fragments |

| Note: The relative abundance of fragments depends on the ionization technique and energy. |

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like isonicotinic acid hydrazide derivatives. A reversed-phase HPLC method, typically using a C18 column, can be developed for this purpose. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method can effectively separate the target compound from impurities and starting materials, allowing for accurate purity determination and quantification. jconsortium.comhmdb.canist.gov

Gas Chromatography (GC) may also be employed, particularly for the analysis of related volatile impurities or after derivatization of the hydrazide to increase its volatility and thermal stability. A capillary column with a suitable stationary phase would be used, and detection can be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net

| Typical Chromatographic Conditions for Isonicotinic Acid Hydrazide Derivatives |

| Technique |

| HPLC |

| GC |

| Note: Method parameters need to be optimized for the specific compound and analytical goal. |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the carbonyl group are the primary chromophores responsible for these absorptions. The position and intensity of the absorption maxima (λ_max) are characteristic of the compound's electronic structure. madison-proceedings.comnist.gov

This technique is also valuable for studying the complexation of this compound with metal ions. Upon coordination with a metal, the electronic environment of the ligand changes, leading to shifts in the absorption bands in the UV-Vis spectrum. By monitoring these spectral changes, information about the formation, stoichiometry, and stability of the metal complexes can be obtained. sigmaaldrich.com

| Expected UV-Visible Absorption Maxima for Isonicotinic Acid Hydrazide Derivatives |

| Solvent |

| Ethanol/Methanol |

| Note: The exact λ_max values can vary with solvent polarity and pH. |

Structure Activity Relationship Sar Investigations of 2 Isobutylisonicotinic Acid Hydrazide and Analogs

Elucidating the Influence of Substituents on Biological Activity

The biological activity of isonicotinic acid hydrazide derivatives is significantly influenced by the nature of the substituents on the pyridine (B92270) ring and the hydrazide moiety. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Impact of Electronic Properties on Activity

The electronic properties of substituents on the pyridine ring play a crucial role in the biological activity of isonicotinic acid hydrazide analogs. Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the electronic effects of substituents and the antibacterial activity of these compounds. nih.gov The presence of electron-withdrawing groups, such as halogens, at certain positions on an associated phenyl ring has been shown to improve antimycobacterial activity. mdpi.com For instance, in a series of nicotinic acid hydrazide derivatives, the introduction of a bromine atom led to a remarkable increase in activity against M. tuberculosis. mdpi.com This suggests that the electronic character of the substituents can modulate the reactivity of the molecule, which is essential for its biological function. Conversely, the presence of electron-donating groups like -OCH3 has been reported to enhance the antibacterial efficacy of some synthetic derivatives. wjbphs.com

Role of Steric Factors in Ligand-Target Interactions

Steric factors, which relate to the size and shape of the substituents, are critical in determining how a ligand interacts with its biological target. nih.gov The presence of bulky substituents near the hydrazone bond has been shown to severely limit biological activity in some analogs. nih.gov This is likely due to steric hindrance, which can prevent the molecule from fitting properly into the active site of the target enzyme. nih.gov However, in other cases, bulky groups like tert-butyl substituents have been found to favor strong interactions with the substrate-binding pocket of enzymes like laccase. mdpi.com The position of the substituent is also a key determinant of activity. For example, modifications at the 2-position of the pyridine ring can have a significant impact on the molecule's ability to interact with its target. nih.gov

Effects of Lipophilicity and Hydrophobicity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key physicochemical property that influences the biological activity of isonicotinic acid hydrazide derivatives. researchgate.net Increased lipophilicity can enhance the ability of a molecule to pass through the lipid-rich cell membranes of microorganisms. wjbphs.com Several studies have highlighted the importance of lipophilicity for the antimycobacterial activity of these compounds. mdpi.com For instance, the introduction of halogen atoms, which increases lipophilicity, has been correlated with improved activity. mdpi.com In one study, the most lipophilic analogs in a series of aldehyde hydrazides were the only ones to exhibit antimycobacterial activity. mdpi.com The relationship between lipophilicity and activity is often quantified using the logarithm of the partition coefficient (log P).

Table 1: Impact of Lipophilicity on Antimycobacterial Activity of Nicotinic Acid Hydrazide Analogs

| Compound | Substituent | LogP | MIC (µg/mL) against M. tuberculosis |

|---|---|---|---|

| 7d | - | 6.23 | 100 |

| 7f | - | 6.13 | 100 |

| 8a | H | - | >100 |

| 8b | Cl | - | 12.50 |

| 8c | Br | - | 6.25 |

Data sourced from a study on nicotinic acid hydrazides, demonstrating that increased lipophilicity, as seen with halogen substituents, correlates with lower Minimum Inhibitory Concentration (MIC) and thus higher activity. mdpi.com

Importance of the Pyridine Nitrogen Reactivity in Isonicotinic Acid Hydrazides

The reactivity of the nitrogen atom in the pyridine ring is considered essential for the biological activity of isonicotinic acid hydrazides. nih.gov This nitrogen atom is a key feature of the isonicotinic acid moiety, which provides the fundamental structure for these compounds. wjbphs.comresearchgate.net Studies have shown that the rate of quaternization of the pyridine nitrogen, a measure of its reactivity, correlates with the antibacterial activity of the corresponding hydrazides. nih.gov This suggests that the nitrogen atom is involved in a critical reaction step related to the drug's mechanism of action. It is hypothesized that this reactivity is necessary for the incorporation of the isonicotinic acid derivative into an NAD analogue. nih.gov Any structural modification that significantly alters the position or reactivity of this nitrogen, such as moving it to the 2- or 3-position, can lead to a substantial loss of antimycobacterial potency. nih.gov

Structure-Activity Relationships in Hydrazone Moieties

The hydrazone moiety (–NH–N=CH–), formed by the condensation of isonicotinic acid hydrazide with various aldehydes or ketones, is a critical component for the biological activity of many of these derivatives. nih.govnih.gov This group is considered an active site within the molecule. mdpi.com The nature of the aldehyde or ketone used to form the hydrazone can significantly influence the resulting compound's properties and biological efficacy. For example, the use of aromatic aldehydes is a common strategy to create new derivatives. nih.gov

Research has shown that the introduction of different substituents on the aromatic ring of the hydrazone can modulate activity. In some cases, long, flexible alkyl chains adjacent to the hydrazone bond resulted in specific cytotoxic effects against certain cancer cells. nih.gov Conversely, bulky alkyl groups near the hydrazone bond have been found to limit biological activity. nih.gov The stability of the hydrazone bond itself is also a factor; for instance, salicylaldehyde (B1680747) isonicotinoyl hydrazone has been noted for its poor stability in aqueous environments due to hydrolysis of this bond. nih.gov The synthesis of various hydrazone derivatives allows for the fine-tuning of their biological profiles, leading to compounds with enhanced antibacterial, antifungal, or antitumoral activities. nih.govmdpi.com

Table 2: Antibacterial Activity of Isonicotinic Hydrazone Derivatives

| Compound Code | Zone of Inhibition (mm) against E. coli |

|---|---|

| NH1 | 25 |

| NH3 | 33 |

| NH5 | 24 |

This table illustrates the varying antibacterial efficacy of different hydrazone derivatives against Escherichia coli, highlighting the significant impact of the hydrazone structure on activity. mdpi.com

Mechanistic Studies of Biological Activity in Vitro and Preclinical Focus

Antimycobacterial Action Mechanisms

The primary therapeutic use of isonicotinic acid hydrazides is in the treatment of tuberculosis, and their mechanism of action against Mycobacterium tuberculosis is multifaceted and specific. These compounds function as prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect. nih.govnih.govnih.gov

The principal target of activated isonicotinic acid hydrazide is the enzyme enoyl-acyl carrier protein reductase, known as InhA. nih.gov InhA is an essential enzyme in the mycobacterial fatty acid synthase type II (FAS-II) pathway. nih.govnih.gov This pathway is responsible for synthesizing the very long-chain fatty acids that are precursors to mycolic acids. The inhibition of InhA's enzymatic activity leads directly to the cessation of mycolic acid synthesis, resulting in mycobacterial cell death. nih.govnih.gov The essentiality of the inhA gene and the lethal effect of its inhibition have validated InhA as a crucial drug target. nih.gov

Isonicotinic acid hydrazides are not inherently active against mycobacteria; they must first be converted into a reactive form. nih.govnih.gov This critical activation step is performed by a unique mycobacterial enzyme, the catalase-peroxidase KatG. nih.govnih.govnih.gov KatG peroxidatively activates the hydrazide, initiating a cascade of chemical reactions. nih.gov The central role of KatG is underscored by the fact that mutations in the katG gene, which prevent this activation, are the leading cause of resistance to this class of drugs in clinical isolates of M. tuberculosis. nih.govnih.gov

Following activation by KatG, the isonicotinic acid hydrazide is converted into an isonicotinoyl radical. nih.govnih.gov This highly reactive intermediate then covalently bonds with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor within the bacterium. nih.govnih.gov The resulting molecule is a potent isonicotinoyl-NAD (IN-NAD) adduct. nih.govnih.gov It is this IN-NAD adduct, not the original prodrug, that functions as the inhibitor of the ultimate target, InhA. nih.govnih.gov Research has shown that this reaction is significantly accelerated by KatG but can also proceed slowly in its absence if manganese ions (Mn²⁺) and oxygen are present, with superoxide (B77818) being a key intermediate in the process. nih.govnih.govresearchgate.net

Mycolic acids are the hallmark components of the mycobacterial cell wall, providing a robust, waxy barrier that is essential for the bacterium's survival and virulence. The FAS-II system is dedicated to elongating fatty acids to the great lengths (typically C50-C60) required for mycolic acid construction. By forming the IN-NAD adduct that inhibits InhA, isonicotinic acid hydrazides effectively shut down this elongation process. nih.govnih.gov This halt in the production of mycolic acid precursors compromises the structural integrity of the cell wall, ultimately leading to bacterial death. nih.govnih.govnih.gov Studies have demonstrated that the drug specifically inhibits the synthesis of longer-chain mycolic acids by preventing the elongation of precursor fatty acids. nih.gov

Table 1: Key Molecules in the Antimycobacterial Mechanism of Action

| Molecule/Enzyme | Type | Role in Mechanism of Action |

| 2-Isobutylisonicotinic acid hydrazide | Prodrug | The inactive compound that is transported into the mycobacterial cell. |

| KatG | Enzyme (Catalase-Peroxidase) | Activates the prodrug into its reactive form within the bacterium. nih.govnih.gov |

| Isonicotinoyl Radical | Reactive Intermediate | Formed from the prodrug via KatG activation; reacts with NAD⁺. nih.govnih.gov |

| NAD⁺ | Co-factor | Reacts with the isonicotinoyl radical to form the active inhibitor. nih.gov |

| Isonicotinoyl-NAD (IN-NAD) Adduct | Active Inhibitor | The molecule that binds to and inhibits the final target enzyme, InhA. nih.govnih.gov |

| InhA | Enzyme (Enoyl-Acyl Carrier Protein Reductase) | The primary target; its inhibition disrupts mycolic acid synthesis. nih.gov |

| Mycolic Acids | Cell Wall Component | Essential long-chain fatty acids whose synthesis is ultimately blocked. nih.gov |

Cellular and Molecular Mechanisms of Broader Antimicrobial Activity

While the inhibition of mycolic acid synthesis is a highly specific mechanism against mycobacteria, various derivatives of isonicotinic acid hydrazide have demonstrated a wider spectrum of antimicrobial activity. colab.wsnih.gov Laboratory studies have reported the activity of certain hydrazide-hydrazone derivatives against various Gram-positive bacteria, Gram-negative bacteria, and fungi. colab.wsnih.govresearchgate.net

The precise mechanisms for this broader activity are less clearly defined and are not dependent on the KatG-InhA pathway, as these components are absent in other microbes. Instead, the activity is linked to the physicochemical properties of the specific derivatives. colab.ws The core hydrazide-hydrazone structure (–(CO)–NH–N=CH–) is considered vital for these broader pharmacological actions. researchgate.net Quantitative structure-activity relationship (QSAR) studies indicate that factors such as the electronic and steric properties of substituents on the pyridine (B92270) ring are crucial for activity. nih.govresearchgate.net For instance, some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a mechanism that overcomes common resistance pathways. nih.gov In fungi, some related hydrazone compounds have been found to act by inhibiting enzymes such as laccase. mdpi.com

Table 2: Examples of Broader Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives

| Organism Type | Species Example(s) | Observed Activity | Reference(s) |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Certain derivatives show potent inhibitory and bactericidal effects. | colab.wsnih.govnih.gov |

| Gram-negative Bacteria | Escherichia coli | Some synthesized compounds exhibit moderate to good activity. | colab.wsnih.gov |

| Fungi | Candida albicans, Aspergillus niger | Antifungal activity has been reported for specific derivatives. | colab.wsnih.gov |

| Resistant Bacteria | Methicillin-resistant S. aureus (MRSA) | Significant activity has been observed for some hydrazide-hydrazones. | nih.gov |

Antiproliferative and Anticancer Mechanisms

The hydrazide functional group is a key feature in a wide array of biologically active compounds. rsc.org Derivatives of isonicotinic acid hydrazide, in particular, have been a focus of research for their therapeutic potential, including anticancer applications. nih.govnih.gov The biological activity of these hydrazide compounds can be significantly enhanced through complexation with transition metal ions, which can lead to more potent antiproliferative effects. nih.govnih.govresearchgate.net These metal complexes often exhibit different and more effective mechanisms of action compared to the ligand alone. nih.gov

DNA Binding and Cleavage Properties of Metal Complexes

A primary mechanism by which metal complexes of isonicotinohydrazide derivatives exert their anticancer effects is through direct interaction with DNA. The utility of metal complexes in this regard stems from their capacity to bind to the DNA duplex through various modes—including intercalation, electrostatic attraction, and groove binding—and to induce cleavage of the phosphodiester backbone. researchpublish.com

Studies on Schiff base derivatives of isonicotinic acid hydrazide complexed with metals like copper(II), nickel(II), cobalt(II), and zinc(II) have demonstrated their ability to bind to calf thymus DNA (CT-DNA). longdom.orgresearchgate.net The mode of this interaction is often determined to be via groove binding, as suggested by UV-visible spectroscopy studies where changes in the absorption spectra of the metal complexes are observed upon the addition of DNA. longdom.org The strength of this interaction is quantified by the intrinsic binding constant (Kb), with higher values indicating stronger binding affinity. For instance, the nickel(II) complex of 2-formylpyridine isonicotinoyl hydrazone has been shown to bind more strongly than its copper(II), cobalt(II), or zinc(II) counterparts. researchgate.net This decrease in current is attributed to the slower diffusion of the large, DNA-bound complex to the electrode surface compared to the free complex. researchpublish.com

| Metal Complex | Binding Constant (Kb) M-1 | Proposed Binding Mode | Reference |

|---|---|---|---|

| Ni(APINH)2 | 3.5 x 105 | Groove Binding | longdom.org |

| Co(APINH)2 | 3.0 x 105 | Groove Binding | longdom.org |

| Cu(APINH)2 | 2.8 x 105 | Groove Binding | longdom.org |

| Zn(APINH)2 | 2.5 x 105 | Groove Binding | longdom.org |

APINH = 2-Acetylpyridine isonicotinoylhydrazone

Enzyme Target Modulation in Cancer Pathways (e.g., VEGFR-2)

Beyond direct DNA damage, another key anticancer strategy involves the inhibition of enzymes crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor progression. rsc.org Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic target for cancer treatment. rsc.org

While direct studies linking this compound to VEGFR-2 inhibition are not prominent, the hydrazide scaffold is a known component in molecules designed as enzyme inhibitors. For example, research has been conducted on the discovery of novel compounds with potent anticancer activity that function through the inhibition of multiple targets, including VEGFR-2. rsc.org Furthermore, some pyrazole-based compounds have been identified as dual inhibitors of both InhA (a primary target of isoniazid (B1672263) in Mycobacterium tuberculosis) and VEGFR, highlighting a potential bridge between the known targets of hydrazides and cancer-relevant pathways. ekb.eg This suggests that the isonicotinic acid hydrazide framework has the potential to be adapted for the development of targeted enzyme inhibitors in oncology.

Mechanisms Underlying Other Biological Activities (e.g., antioxidant, anti-inflammatory)

In addition to antiproliferative effects, hydrazide-containing compounds are widely recognized for their antioxidant properties. This activity is largely attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The hydrazide and hydrazone moieties are effective functional groups for neutralizing free radicals. nih.govresearchgate.nettandfonline.com The primary mechanism often involves hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a radical, thereby stabilizing it. nih.gov The enol form of the hydrazide is capable of donating a hydrogen atom to neutralize radicals. nih.gov The radical-scavenging ability of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests. researchgate.netmdpi.com

The effectiveness of this radical scavenging can be quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Studies on various Schiff base ligands derived from isonicotinic acid hydrazide and other hydrazides have demonstrated a wide range of antioxidant potencies. tandfonline.comrsc.org For example, an aroyl-hydrazone Schiff base ligand derived from isonicotinic hydrazide and indole-3-carboxaldehyde (B46971) showed significant DPPH radical scavenging activity with an IC50 of 36.09 μM. rsc.org The structure of the molecule, particularly the nature and position of substituents on the aromatic rings, plays a crucial role in modulating this activity. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Isonicotinic hydrazide-indole-3-carboxaldehyde Schiff base | 36.09 | rsc.org |

| Ascorbic Acid (Standard) | 19.95 | rsc.org |

| Melatonin Analogue (Compound 1a) | 19.22 | tandfonline.com |

| Melatonin Analogue (Compound 1j) | 40.51 | tandfonline.com |

| Fused Azaisocytosine Hydrazide (Compound 9) | 30.7 | nih.gov |

| Trolox (Standard) | 45.0 | nih.gov |

Exploration of Biological Potential in Vitro and Preclinical Context

Antimycobacterial Efficacy in In Vitro Models

The primary therapeutic application of isonicotinic acid hydrazide derivatives has been against Mycobacterium tuberculosis. Research continues to explore new variations of this structure to enhance efficacy and overcome drug resistance.

Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

The standard laboratory strain for preliminary antitubercular testing, M. tuberculosis H37Rv, has been used extensively to evaluate isonicotinic acid hydrazide derivatives. Isoniazid (B1672263) (INH), the parent compound, demonstrates a potent minimum inhibitory concentration (MIC) ranging from 0.07 to 1.46 µM against actively replicating M. tuberculosis. nih.gov Numerous synthesized derivatives have also shown significant activity against the H37Rv strain. nih.gov For instance, certain isatin (B1672199) hydrazone derivatives of isoniazid exhibited high activity, with one compound showing a MIC of 0.017 mM, which was lower than the control drug rifampicin (MIC 0.048 mM). wu.ac.th This highlights the potential for structural modifications to enhance the intrinsic antimycobacterial properties of the parent molecule.

Efficacy against Drug-Sensitive, Multidrug-Resistant (MDR), and Extensively Drug-Resistant (XDR) Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated the development of novel agents. MDR-TB is characterized by resistance to at least isoniazid and rifampicin, while XDR-TB exhibits further resistance to fluoroquinolones and second-line injectable drugs.

Several studies have demonstrated that novel isonicotinic acid hydrazide derivatives can retain activity against resistant strains. For example, one synthesized derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to be active against an isoniazid-resistant strain with a MIC value of 0.14 µM. nih.gov Other research has focused on designing hybrid molecules that demonstrate activity against both the sensitive H37Rv strain and MDR strains. nih.gov Similarly, certain sulfonate ester-hydrazone derivatives of isoniazid showed efficacy against INH-resistant clinical isolates, including those with mutations in the inhA promoter and the katG gene. mdpi.com This suggests that modifying the parent structure may allow the circumvention of common resistance mechanisms.

Investigation of Cross-Resistance Patterns with Related Agents (e.g., Ethionamide)

Ethionamide is a second-line anti-TB drug that shares a structural similarity and a common activation pathway and target with isoniazid. researchgate.netdovepress.com Both are prodrugs that, once activated, ultimately inhibit the InhA enzyme, which is crucial for mycolic acid synthesis in the mycobacterial cell wall. mdpi.comnih.gov

Cross-resistance between isoniazid and ethionamide can occur, primarily due to mutations in the inhA gene or its promoter region. dovepress.commdpi.com However, the most frequent cause of high-level isoniazid resistance is mutation in the katG gene, which is responsible for activating isoniazid but not ethionamide. nih.gov Consequently, cross-resistance is not universal, and many isoniazid-resistant strains remain susceptible to ethionamide. mdpi.com Understanding these genetic determinants is crucial for predicting susceptibility and guiding treatment for drug-resistant tuberculosis.

Broad-Spectrum Antimicrobial Activity (In Vitro)

Beyond their antimycobacterial effects, various derivatives of isonicotinic acid hydrazide, particularly isonicotinoylhydrazones, have been investigated for broader antimicrobial properties.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have reported the in vitro activity of isonicotinic acid hydrazide derivatives against Gram-positive bacteria. Schiff's bases and metal complexes of these compounds have been screened against a panel of bacteria including Staphylococcus aureus and Bacillus cereus. nih.govresearchgate.net In some cases, the metal complexes showed enhanced antibacterial activity compared to the uncomplexed hydrazone ligands. nih.gov

Novel hydrazone derivatives have demonstrated varied but appreciable inhibitory effects against S. aureus and B. subtilis. semanticscholar.org For example, certain steroidal hydrazones showed moderate activity, with B. cereus being particularly sensitive. nih.gov The minimum inhibitory concentrations (MICs) can vary significantly based on the specific chemical modification.

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Hydrazone Derivative (NH3) | IC50: < 25 | semanticscholar.org |

| Staphylococcus aureus | Hydrazone Derivative (NH5) | IC50: 50-100 | semanticscholar.org |

| Bacillus subtilis | Hydrazone Derivative (NH3) | IC50: < 25 | semanticscholar.org |

| Bacillus subtilis | Hydrazone Derivative (NH5) | IC50: 25-50 | semanticscholar.org |

| Bacillus cereus | Steroidal Hydrazone (Compound 11) | 750 | nih.gov |

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

The efficacy of isonicotinic acid hydrazide derivatives against Gram-negative bacteria such as Escherichia coli has also been explored. Studies have shown that some hydrazone derivatives possess inhibitory activity against E. coli. semanticscholar.orgmdpi.com As with Gram-positive bacteria, the level of activity is highly dependent on the specific structural features of the synthesized compound. For instance, one study found a particular hydrazone derivative (coded NH3) to have a significant inhibitory effect on E. coli. semanticscholar.org However, in other studies, some derivatives showed limited to no activity against E. coli, indicating that the outer membrane of Gram-negative bacteria may present a significant barrier for this class of compounds. nih.gov

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Hydrazone Derivative (NH3) | IC50: < 25 | semanticscholar.org |

| Escherichia coli | Hydrazone Derivative (NH5) | IC50: 25-50 | semanticscholar.org |

| Escherichia coli | Steroidal Hydrazone (Compound 6) | 1500 | nih.gov |

Antiproliferative and Anticancer Activity (In Vitro Cell Models)

The potential of isonicotinic acid hydrazide derivatives and their metal complexes as anticancer agents has been explored in various human cancer cell lines. The hydrazide-hydrazone scaffold is recognized for its role in the development of compounds with antitumor properties frontiersin.org.

Derivatives of isonicotinic acid hydrazide have been evaluated for their cytotoxic effects across a panel of human cancer cell lines. For example, a novel ligand, N'-(2-cyanoacetyl)isonicotinohydrazide, was reported to be more potent than the standard drug doxorubicin against both HepG2 (human liver cancer) and HCT-116 (human colon cancer) cell lines nih.gov. Similarly, certain nicotinic acid hydrazide derivatives demonstrated a lack of cytotoxicity against several cancer cell lines, including HepG2 and A549 (human lung carcinoma) mdpi.com.

In studies involving HeLa (human cervical cancer) and A549 cells, copper(II) complexes of hydrazones exhibited significant anti-proliferative effects frontiersin.org. The antiproliferative activity of various isoxazolidine derivatives was also assessed against MCF-7 (human breast adenocarcinoma), A-549, and SKOV3 (human ovarian carcinoma) cell lines researchgate.net. Research on quinoline-based hydrazide derivatives showed greater cytotoxic effects on neuroblastoma cells compared to breast cancer cell lines like MCF-7 and MDA-MB-231 mdpi.com. Specifically, MCF-7 cells were found to be the most resistant to treatment with these compounds mdpi.com.

| Compound/Complex | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N'-(2-cyanoacetyl)isonicotinohydrazide | HepG2 (Liver Cancer) | More potent than doxorubicin | nih.gov |

| Copper(II) hydrazone complexes | HeLa (Cervical Cancer) | High cytotoxic activity (IC50 values 0.5-3.2 µM) | frontiersin.org |

| Copper(II) hydrazone complexes | A549 (Lung Cancer) | High cytotoxic activity (IC50 values 0.5-3.2 µM) | frontiersin.org |

| Quinoline hydrazide derivatives | MCF-7 (Breast Cancer) | Showed resistance to treatment | mdpi.com |

No specific data was found for the LN-229 cell line in the provided search results.

Antiviral Activity (In Vitro)

The antiviral potential of isonicotinic acid hydrazide derivatives has been a subject of scientific inquiry. However, a study focusing on a series of N(2)-acyl isonicotinic acid hydrazides concluded that none of the tested compounds exhibited activity against either DNA or RNA viruses in their screening panel nih.gov. In contrast, other research involving different hydrazide structures, such as those derived from betulinic acid, did show inhibitory effects against viruses like herpes simplex type I virus and HIV-1 researchgate.net. This suggests that the antiviral properties of hydrazide compounds are highly dependent on the specific molecular scaffold to which the hydrazide moiety is attached.

Other Investigated Biological Activities (In Vitro and Preclinical Models)

Derivatives of nicotinic and isonicotinic acid hydrazide have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to quantify this potential shd-pub.org.rsresearchgate.netshd-pub.org.rs.

Studies on nicotinic acid amides derived from nicotinic acid and mono-thiocarbohydrazones showed a range of antioxidant activities shd-pub.org.rsresearchgate.netshd-pub.org.rs. In the DPPH assay, the IC50 values (the concentration required to scavenge 50% of the radicals) for these compounds ranged from 0.202 to 1.297 mM shd-pub.org.rsresearchgate.netshd-pub.org.rs. The antioxidant potential was notably improved in a DMSO/water system, with IC50 values decreasing to a range of 0.114 to 0.638 mM shd-pub.org.rsshd-pub.org.rs. In the ABTS assay, the same series of compounds exhibited IC50 values between 0.107 and 0.365 mM shd-pub.org.rsresearchgate.netshd-pub.org.rs. Further tests, including CUPRAC (cupric reducing antioxidant capacity) and FRAP (ferric reducing antioxidant power), also confirmed the reducing power of these derivatives shd-pub.org.rsresearchgate.netshd-pub.org.rs. Hydrazide-containing fused azaisocytosines have also been identified as potent antioxidants, with some compounds showing radical scavenging ability superior to standard antioxidants like BHA and BHT nih.govnih.gov.

| Compound Class | Assay | Result (IC50 or Reducing Power) | Reference |

|---|---|---|---|

| Nicotinic acid amides | DPPH | 0.202 to 1.297 mM | shd-pub.org.rsresearchgate.netshd-pub.org.rs |

| Nicotinic acid amides (in DMSO/water) | DPPH | 0.114 to 0.638 mM | shd-pub.org.rsshd-pub.org.rs |

| Nicotinic acid amides | ABTS | 0.107 to 0.365 mM | shd-pub.org.rsresearchgate.netshd-pub.org.rs |

| Nicotinic acid amides | CUPRAC | 1.973–4.650 mM L-1 | shd-pub.org.rsshd-pub.org.rs |

| Nicotinic acid amides | FRAP | 1.564–3.472 mM L-1 | shd-pub.org.rsshd-pub.org.rs |

Anticonvulsant Activity

No specific in vitro or preclinical data regarding the anticonvulsant activity of 2-Isobutylisonicotinic acid hydrazide was identified in the literature reviewed.

Antidepressant Activity

There were no specific research findings on the antidepressant properties of this compound in preclinical or in vitro models available in the reviewed sources.

Anti-inflammatory Properties

Specific studies detailing the anti-inflammatory effects of this compound, either in vitro or in preclinical models, were not found in the reviewed literature.

Antimalarial Activity

No data from in vitro or preclinical studies on the antimalarial activity of this compound was available in the sources consulted.

Further research and direct experimental evaluation are necessary to determine if this compound possesses any of the biological activities outlined above.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine molecular geometries, vibrational frequencies, and energies. researchgate.net For isonicotinohydrazide derivatives, DFT calculations, often using functionals like B3LYP or PBE1PBE with basis sets such as 6-311G**, provide a deep understanding of their structural and electronic properties. researchgate.netnih.gov

Detailed Research Findings: Studies on related isonicotinohydrazide derivatives have demonstrated that DFT can accurately predict molecular parameters. For instance, in a study on N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. researchgate.netnih.gov Such calculations reveal the distribution of electron density and help in understanding the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Calculations also confirm that charge transfer occurs within the molecule, which is crucial for its interaction capabilities. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge distribution. In a series of nicotinic acid benzylidenehydrazide derivatives, Mulliken charge calculations showed that oxygen atoms were more negatively charged than nitrogen atoms, indicating their higher reactivity. epstem.net Vibrational analysis using DFT helps in assigning experimental infrared (IR) and Raman spectra, confirming the functional groups present in the molecule. researchgate.net

Table 1: Representative DFT-Calculated Parameters for an Isonicotinohydrazide Derivative This table presents example data from a DFT study on a related compound, N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate, to illustrate the outputs of such calculations.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -5.9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates molecular stability and reactivity. | 4.1 eV |

| Dipole Moment | A measure of the net molecular polarity. | 7.5 D |

| Bond Length (C=O) | Calculated length of the carbonyl double bond. | 1.255 Å (PBE1PBE) |

| Bond Angle (O-C-N) | Angle within the hydrazide linkage. | 125.0° |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting binding affinity and understanding the interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net

Detailed Research Findings: In a molecular docking study involving a series of isonicotinoyl hydrazide derivatives against the main protease (Mpro) of COVID-19 (PDB ID: 6LU7), several compounds showed promising inhibitory potential. researchgate.net The docking scores, which estimate the binding affinity, indicated that some derivatives could be more potent than the reference drug Favipiravir. researchgate.net The simulations revealed specific interactions driving the binding, such as hydrogen bonds and hydrophobic interactions. For example, one derivative, N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide, exhibited the highest ranking score (-123.23 Kcal/mol) and was found to form three hydrogen bonds with the protein's active site residues, including a critical bond with Glu 166. researchgate.net Another ligand formed hydrogen bonds between its pyridyl nitrogen and amino acids Tyr 54 and Cys 44. researchgate.net These detailed interaction maps are vital for optimizing lead compounds to enhance their binding affinity and selectivity. youtube.com

Table 2: Example Molecular Docking Results for Isonicotinoyl Hydrazide Derivatives against COVID-19 Main Protease This table showcases sample findings from a docking study on related hydrazide compounds to demonstrate the type of data generated.

| Ligand | Docking Score (kcal/mol) | Interacting Residues | Key Interactions |

| Ligand 1 | -110.55 | Glu 166, Gly 143 | 2 Hydrogen Bonds |

| Ligand 2 | -123.23 | Glu 166, Ser 144 | 3 Hydrogen Bonds |

| Ligand 5 | -105.12 | Cys 145, Tyr 54, His 164 | 3 Hydrogen Bonds |

| Ligand 7 (enol form) | -123.12 | Ser 144, Cys 145 | 2 Hydrogen Bonds |

| Source: Adapted from a study on isonicotinoyl hydrazide derivatives. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By establishing this correlation, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs in drug discovery. nih.gov

Detailed Research Findings: The development of a QSAR model involves calculating molecular descriptors (numerical representations of a molecule's physicochemical properties) and using statistical or machine learning methods to build the predictive model. nih.gov While specific QSAR models for 2-Isobutylisonicotinic acid hydrazide are not detailed in the provided literature, studies on other classes of compounds illustrate the process. For instance, QSAR models have been successfully developed to predict the antiplasmodial activity of hydroxamate-based HDAC inhibitors. nih.gov In that study, models were built using in vitro activity data for 385 compounds and were validated internally and externally, with one model achieving an external accuracy of 91%. nih.gov Similarly, 3D-QSAR models for pyrazoline analogues were developed to predict their antiamoebic activities, resulting in a statistically significant model. researchgate.net For a series of compounds including this compound, a QSAR study would involve synthesizing a library of analogues, testing their biological activity, calculating relevant descriptors (e.g., topological, electronic, hydrophobic), and then using regression or classification algorithms to build a predictive model for a specific therapeutic target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov This technique is used to understand the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the dynamic processes that govern molecular recognition and binding. nih.gov

Detailed Research Findings: MD simulations can reveal how a molecule like this compound behaves in a solution or a biological environment. Studies on other flexible molecules, such as modified nucleosides, have used MD simulations to investigate iso-energetic conformational behaviors. nih.govnih.gov For example, a 20 ns simulation of N2-methylguanosine showed regular fluctuations between s-cis and s-trans rotamers, suggesting that both conformations are equally stable. nih.govnih.gov Such free rotation around bonds can be critical for how a ligand adapts its shape to fit into a receptor's binding site. nih.gov When applied to a ligand-receptor complex, MD simulations can assess the stability of the interactions predicted by molecular docking. By monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm if the ligand remains stably bound in the active site and identify which parts of the protein and ligand are most flexible. researchgate.net

In Silico Prediction of Biological Targets and Pathways

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico methods, particularly inverse docking, offer a powerful approach to screen a single ligand against a large database of potential protein targets. nih.gov

Detailed Research Findings: The process of in silico target prediction involves docking the compound of interest, such as this compound, into the binding sites of numerous protein structures. nih.gov By analyzing the docking scores and interaction patterns across this "proteome-wide" screen, a list of potential high-affinity targets can be generated. For example, an in silico study on the natural product dioscin (B1662501) identified 71 potential human protein targets, including enzymes, G-protein-coupled receptors, and nuclear receptors. nih.gov Once potential targets are identified, bioinformatics tools and pathway analysis databases (like GeneGo or KEGG) are used to map these proteins to specific biological pathways. This helps to formulate hypotheses about the compound's physiological effects and potential therapeutic applications or side effects. nih.gov This approach provides a comprehensive overview of a compound's potential biological roles before extensive experimental validation is undertaken. nih.gov

Future Research Directions and Translational Potential

Rational Design of Novel 2-Isobutylisonicotinic Acid Hydrazide Analogs for Enhanced Potency and Selectivity

The rational design of novel analogues of this compound is a critical step toward enhancing its therapeutic potential. This approach involves the strategic modification of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic profile. Drawing inspiration from studies on other isonicotinic acid hydrazide derivatives, several strategies can be envisioned. mdpi.comresearchgate.net

One promising avenue is the application of machine learning and quantitative structure-activity relationship (QSAR) models. pismin.comscispace.com These computational tools can analyze large datasets of related compounds to identify key structural features that correlate with desired biological activities. researchgate.netscispace.com For instance, research on other nicotinic acid hydrazide derivatives has shown that the introduction of lipophilic and electron-withdrawing groups, such as halogens, at specific positions can enhance antimycobacterial activity. mdpi.com Similarly, the synthesis of hydrazone derivatives by condensing the hydrazide with various aldehydes has been a successful strategy to generate compounds with a wide range of pharmacological activities. mdpi.com

The synthesis of such analogues would likely follow established chemical pathways, such as the hydrazinolysis of corresponding ester derivatives. mdpi.com Subsequent modifications, like the formation of Schiff bases, can be achieved through condensation reactions with various aldehydes and ketones. mdpi.comnih.gov The characterization of these new chemical entities would rely on standard spectroscopic techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.comnih.gov

| Analog | Modification | Design Rationale | Predicted Enhancement |

|---|---|---|---|

| 2-Isobutyl-N'-(4-chlorobenzylidene)isonicotinohydrazide | Condensation with 4-chlorobenzaldehyde | Introduction of a lipophilic, electron-withdrawing group | Increased potency against specific molecular targets |

| 2-Isobutyl-N'-(1H-indol-3-ylmethylene)isonicotinohydrazide | Condensation with indole-3-carboxaldehyde (B46971) | Incorporation of a known pharmacophore for antitubercular activity | Enhanced antimycobacterial activity |

| 5-Bromo-2-isobutylisonicotinic acid hydrazide | Bromination of the pyridine (B92270) ring | Increased lipophilicity, potentially improving cell wall penetration | Improved antimycobacterial efficacy |

Identification and Validation of New Molecular Targets

While isoniazid's primary target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), involved in mycolic acid synthesis, its derivatives may exhibit different or additional mechanisms of action. researchgate.netresearchgate.netmpbio.com A crucial area of future research is the identification and validation of new molecular targets for this compound and its analogues.

Molecular docking studies can serve as an initial in-silico screening method to predict the binding affinity of these novel compounds against a panel of potential protein targets. researchgate.netscispace.com For example, enzymes involved in other essential bacterial pathways or even targets within human cells for potential anticancer or anti-inflammatory applications could be explored. The structural similarity to isoniazid (B1672263) suggests that enzymes like catalase-peroxidase (KatG) could also be relevant. mdpi.com

Following computational predictions, experimental validation is paramount. This can be achieved through various biochemical and biophysical assays, such as enzyme inhibition assays and surface plasmon resonance, to confirm direct binding and functional modulation of the identified targets. researchgate.net Furthermore, studies in relevant cell lines and preclinical models will be necessary to establish the physiological relevance of these interactions.

Development of Advanced Drug Delivery Systems for Targeted Research Applications (e.g., Nanoparticle Encapsulation)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems offer a means to improve the pharmacokinetic properties of this compound and its derivatives, enabling targeted delivery and controlled release.

Nanoparticle encapsulation is a particularly promising strategy. researchgate.net Polymeric nanoparticles, such as those made from chitosan (B1678972) and hyaluronic acid, have been explored for the delivery of isoniazid. nih.gov These systems can be engineered to target specific cells or tissues, for instance, by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells. nih.gov For example, mannose-conjugated nanoparticles can target macrophages, which are key host cells for M. tuberculosis. nih.gov

Niosomes, which are vesicular systems composed of non-ionic surfactants, represent another viable option for encapsulating both hydrophilic and hydrophobic compounds. nih.gov The development of such nanoformulations for this compound would involve characterization of particle size, drug loading efficiency, and release kinetics under physiological conditions. nih.govnih.gov These advanced delivery systems could enhance the therapeutic index of the compounds by increasing their local concentration at the site of action while minimizing systemic exposure. nih.gov

| Delivery System | Composition | Targeting Moiety | Potential Application |

|---|---|---|---|

| Polymeric Nanoparticles | Chitosan/Hyaluronic Acid | Mannose | Targeted delivery to macrophages in tuberculosis |

| Niosomes | Non-ionic surfactants (e.g., Span 60, Tween 60) and cholesterol | None (passive targeting) | General enhancement of bioavailability and controlled release |

| Silver Nanoparticles | Silver core with isonicotinic acid hydrazide functionalization | - | Potential for combined antimicrobial effect and sensing applications |

Exploration of Synergistic Effects with Existing Agents in Preclinical Models

Combination therapy is a cornerstone of treatment for many complex diseases, including infectious diseases and cancer. Investigating the synergistic effects of this compound and its analogues with existing therapeutic agents could lead to more effective treatment regimens.

Early research has explored the synergistic action of isonicotinic acid hydrazide with corticosteroids like cortisone (B1669442) in the context of inflammatory conditions. nih.gov In the realm of infectious diseases, combining a new agent with established antibiotics could enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual drugs, thereby minimizing side effects. nih.gov

Preclinical studies, both in vitro and in vivo, would be essential to evaluate these potential synergies. Checkerboard assays, for example, can be used to systematically test combinations of drugs to determine if their combined effect is synergistic, additive, or antagonistic. Subsequent studies in animal models of disease would be necessary to confirm these findings and to assess the safety and efficacy of the combination therapy. The selection of agents for combination studies would be guided by the identified molecular targets and mechanisms of action of the this compound derivatives.

Q & A

Q. Basic

- Cytotoxicity : Screen against cancer cell lines (e.g., HepG2, THP-1) using MTT assays at doses of 30–300 mg/kg .

- Antimicrobial activity : Test against S. aureus and E. coli via broth microdilution (MIC determination) .

- Anticonvulsant models : Use maximal electroshock (MES) and subcutaneous metrazol (scMET) tests in mice to identify neurotoxicity .

How can hydrazide-functionalized materials enhance the enrichment of biomolecules in proteomic studies, and what are the key steps in synthesizing such materials?

Advanced

Methodology for glycopeptide enrichment :

- Synthesis of Fe₃O₄@PMAH nanocomposites :

- Application :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.